3-Amino-L-tyrosine

Vue d'ensemble

Description

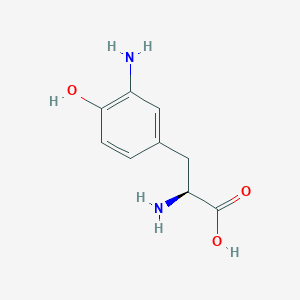

3-Amino-L-tyrosine is an amino acid derivative characterized by the presence of an amino group at the third position of the aromatic ring of L-tyrosine. This compound is known for its role in various biochemical processes and is commonly used in peptide synthesis .

Applications De Recherche Scientifique

3-Amino-L-tyrosine has a wide range of applications in scientific research:

Chemistry: It is used in the synthesis of complex organic molecules and as a building block in peptide synthesis.

Biology: This compound is studied for its role in protein synthesis and metabolic pathways.

Industry: It is employed in the production of biodegradable polymers and other industrial materials.

Mécanisme D'action

Target of Action

3-Amino-L-tyrosine, a derivative of the amino acid tyrosine, is likely to interact with similar targets as its parent compound. Tyrosine is known to interact with various enzymes and receptors in the body. It is a precursor of several neurotransmitters, including dopamine, norepinephrine, and epinephrine . Therefore, it’s plausible that this compound may interact with similar targets, influencing the synthesis of these neurotransmitters.

Mode of Action

Tyrosine is known to be a substrate for various enzymes, including tyrosinase, which converts tyrosine into L-DOPA, a precursor of several neurotransmitters . It’s possible that this compound may also serve as a substrate for these enzymes, leading to the production of modified neurotransmitters.

Biochemical Pathways

Tyrosine is involved in several biochemical pathways, including the synthesis of neurotransmitters and hormones . It’s synthesized from phenylalanine and can be further converted into L-DOPA by the enzyme tyrosinase . L-DOPA is then converted into dopamine, norepinephrine, and epinephrine. Given its structural similarity to tyrosine, this compound may be involved in similar pathways, potentially leading to the production of modified neurotransmitters.

Pharmacokinetics

It’s known that amino acids like tyrosine are absorbed in the gut and distributed throughout the body via the bloodstream . They can cross the blood-brain barrier, allowing them to influence brain chemistry

Result of Action

Given its similarity to tyrosine, it may influence the synthesis of neurotransmitters, potentially leading to changes in neural signaling This could have various effects on mood, cognition, and other brain functions

Action Environment

The action of this compound, like other biochemical compounds, can be influenced by various environmental factors. These could include pH, temperature, and the presence of other molecules. For instance, the activity of enzymes involved in tyrosine metabolism can be affected by changes in pH and temperature . Additionally, the presence of other molecules can influence the absorption and distribution of this compound in the body .

Analyse Biochimique

Biochemical Properties

3-Amino-L-tyrosine, like its parent compound tyrosine, is involved in numerous biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, tyrosine can be modified by different enzymes to yield specific types of tyrosine-derived metabolites . Although specific interactions of this compound are not fully defined, it is likely to participate in similar biochemical reactions due to its structural similarity to tyrosine.

Cellular Effects

Tyrosine and its derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . Given its structural similarity to tyrosine, this compound may have similar effects on cellular processes.

Molecular Mechanism

Tyrosine is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Given the structural similarity of this compound to tyrosine, it is plausible that it may have similar molecular mechanisms of action.

Temporal Effects in Laboratory Settings

Studies on tyrosine have shown that it can reduce cognitive and behavioral deficits associated with stressful conditions .

Dosage Effects in Animal Models

Tyrosine is considered safe for all animal species, provided that the conditions of use are respected .

Metabolic Pathways

This compound is likely involved in similar metabolic pathways as tyrosine. Tyrosine is synthesized de novo via the shikimate pathway, which also gives rise to other aromatic amino acids . It is a biosynthetic precursor of various compounds essential to plant survival .

Transport and Distribution

Tyrosine and its derivatives are known to be transported across cell membranes by different transmembrane transporter proteins .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Amino-L-tyrosine can be synthesized through several methods. One common approach involves the electropolymerization of this compound to form ultrathin and degradable polymeric films . Another method includes the regioselective monohalogenation of N-acetyl-L-tyrosine using sulfonic acid catalysts .

Industrial Production Methods: Industrial production of this compound often involves biotechnological methods, including microbial fermentation and enzymatic catalysis. These methods are preferred due to their environmental friendliness and efficiency .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Amino-L-tyrosine undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.

Substitution: This compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides and acid chlorides.

Major Products: The major products formed from these reactions include various derivatives of this compound, such as 3,4-dihydroxyphenylalanine and tyramine .

Comparaison Avec Des Composés Similaires

L-tyrosine: A non-essential amino acid that serves as a precursor for 3-Amino-L-tyrosine.

3-Hydroxyphenylalanine: Another derivative of L-tyrosine with similar biochemical properties.

4-Hydroxyphenylpyruvic acid: A metabolite of L-tyrosine involved in various metabolic pathways.

Uniqueness: this compound is unique due to the presence of the amino group at the third position, which imparts distinct chemical and biological properties. This structural feature allows it to participate in specific reactions and pathways that are not accessible to other tyrosine derivatives .

Activité Biologique

3-Amino-L-tyrosine (3-AT) is a derivative of the amino acid L-tyrosine, known for its significant biological activities, particularly in the context of cancer research and neurobiology. This article compiles findings from multiple studies to elucidate the pharmacological properties, mechanisms of action, and potential therapeutic applications of 3-AT.

This compound is structurally similar to L-tyrosine but contains an amino group at the 3-position of the aromatic ring. This modification impacts its biological activity, particularly in relation to myeloperoxidase (MPO) activity, which is crucial in various physiological and pathological processes.

- Inhibition of Myeloperoxidase : Research indicates that 3-AT acts as a selective inhibitor of MPO. In HL-60 human promyelocytic leukemia cells, the presence of 3-AT leads to the formation of brown pigments, suggesting an interaction with MPO that results in cytotoxic effects .

Biological Activities

The biological activities of this compound can be categorized into several key areas:

Cytotoxicity

3-AT exhibits selective cytotoxicity towards certain cancer cell lines. In studies involving HL-60 cells, treatment with 100 µg/mL resulted in a nearly 60% inhibition of proliferation and over 70% reduction in cell viability after four days. Higher concentrations (up to 400 µg/mL) further decreased viability to between 1% and 3% .

| Cell Line | Concentration (µg/mL) | Proliferation Inhibition (%) | Viability Reduction (%) |

|---|---|---|---|

| HL-60 | 100 | ~60 | >70 |

| HL-60 | 400 | ~80 | 1-3 |

| KG-1 | 200 | Not specified | Comparable to HL-60 |

| K562 | 400 | ~40 | Unchanged |

| RAW 264.7 | Up to 400 | Unchanged | Unchanged |

Anorexia Nervosa

A case study explored the pharmacokinetics of tyrosine loading in adolescents with anorexia nervosa. Participants received a single oral dose of L-tyrosine, observing peak levels at two to three hours post-administration. While this study primarily focused on L-tyrosine, it provides context for understanding how derivatives like this compound could affect similar metabolic pathways .

Summary of Findings

The biological activity of this compound is characterized by its selective cytotoxicity towards specific cancer cell lines through MPO inhibition and potential neuroprotective effects as a catecholamine precursor. Further research is warranted to explore its full therapeutic potential and mechanisms.

Future Directions

Given the promising results regarding the cytotoxic effects of this compound, future studies should focus on:

- Mechanistic Studies : Understanding the detailed molecular pathways through which 3-AT exerts its effects.

- Clinical Trials : Evaluating the efficacy and safety of this compound in clinical settings, particularly for cancer treatment.

- Comparative Studies : Investigating how its effects compare with other tyrosine derivatives in both cancer and neurodegenerative disease contexts.

Propriétés

IUPAC Name |

(2S)-2-amino-3-(3-amino-4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14/h1-3,7,12H,4,10-11H2,(H,13,14)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POGSZHUEECCEAP-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90952408 | |

| Record name | 3-Aminotyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90952408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

300-34-5 | |

| Record name | 3-Aminotyrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000300345 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Aminotyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90952408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.